Gadopiclenol

MRI Contrast Agents Relaxivity Gadolinium

Gadopiclenol (CAS 933983-75-6) is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) engineered for contrast-enhanced MRI. Radiology departments face escalating pressure to reduce cumulative gadolinium exposure in serial imaging patients while maintaining diagnostic accuracy. • High relaxivity (r₁ ~11.6-12.8 mM⁻¹s⁻¹, 2-4× conventional macrocyclic GBCAs) enables equivalent diagnostic image quality at 0.05 mmol/kg-half the standard Gd dose. • Phase III trials confirm non-inferior lesion visualization vs. standard-dose gadobutrol; superior first-pass pulmonary arterial enhancement in MRA protocols. • Pediatric indication (≥2 years) supported by ~25-40% reduced long-term body Gd exposure in preclinical models. Supplied with comprehensive CoA. Suitable for clinical trial material, bioequivalence studies, and pharmaceutical R&D.

Molecular Formula C35H54GdN7O15
Molecular Weight 970.1 g/mol
CAS No. 933983-75-6
Cat. No. B1258881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadopiclenol
CAS933983-75-6
Synonyms3,6,9,15-Tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triacetic acid, alpha, alpha', alpha''-tris(3-((2,3-dihydroxypropyl)amino)-3-oxopropyl)-, gadolinium salt (1:1)
Gadolinium 2,2',2''-(3,6,9,15-tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triyl)tris(5-((2,3-dihydroxypropyl)amino)-5-oxopentanoate)
gadopiclenol
Molecular FormulaC35H54GdN7O15
Molecular Weight970.1 g/mol
Structural Identifiers
SMILESC1CN(CC2=NC(=CC=C2)CN(CCN1C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-].[Gd+3]
InChIInChI=1S/C35H57N7O15.Gd/c43-19-24(46)14-36-30(49)7-4-27(33(52)53)40-10-12-41(28(34(54)55)5-8-31(50)37-15-25(47)20-44)17-22-2-1-3-23(39-22)18-42(13-11-40)29(35(56)57)6-9-32(51)38-16-26(48)21-45;/h1-3,24-29,43-48H,4-21H2,(H,36,49)(H,37,50)(H,38,51)(H,52,53)(H,54,55)(H,56,57);/q;+3/p-3
InChIKeyGNRQMLROZPOLDG-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadopiclenol: High-Relaxivity Macrocyclic MRI Contrast Agent


Gadopiclenol (CAS 933983-75-6) is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) approved for contrast-enhanced magnetic resonance imaging (MRI) of the central nervous system (CNS) and body in adults and pediatric patients aged 2 years and older [1]. It is characterized by its high longitudinal relaxivity (r1), which is approximately 2-4 times higher than that of conventional macrocyclic GBCAs such as gadoterate and gadobutrol [2]. This enhanced relaxivity enables the use of gadopiclenol at half the standard gadolinium dose (0.05 mmol/kg) while maintaining comparable diagnostic image quality [3].

Why Gadopiclenol Cannot Be Substituted with Standard GBCAs


Gadopiclenol's unique molecular design confers a relaxivity that is 3-4 times higher than that of the most commonly used macrocyclic GBCAs, gadoterate (r1 = 3.4 mM⁻¹s⁻¹) and gadobutrol (r1 = 4.1 mM⁻¹s⁻¹) at 3T [1]. This fundamental physicochemical difference enables gadopiclenol to achieve equivalent or superior contrast enhancement at half the gadolinium dose (0.05 mmol/kg) compared to standard-dose (0.1 mmol/kg) regimens of these agents [2]. Consequently, simply substituting gadopiclenol for another macrocyclic GBCA at the same dose would result in significantly higher signal enhancement, potentially altering diagnostic interpretation and increasing gadolinium exposure unnecessarily. Conversely, using a standard macrocyclic GBCA at the reduced dose of 0.05 mmol/kg would yield diagnostically inadequate enhancement due to its inherently lower relaxivity [3].

Gadopiclenol: Head-to-Head Comparative Data


Higher Molar Relaxivity vs. Standard GBCAs

Gadopiclenol exhibits a molar longitudinal relaxivity (r1) that is substantially higher than that of the standard macrocyclic GBCAs gadoterate and gadobutrol. At 3 Tesla (T), gadopiclenol's r1 was measured at 13.5 ± 1.5 s⁻¹·mM⁻¹, which is approximately 3-4 times greater than the r1 values for gadoterate (3.4 ± 0.4 s⁻¹·mM⁻¹) and gadobutrol (4.1 ± 0.5 s⁻¹·mM⁻¹) [1]. This difference is the foundational physicochemical property that enables its dose-reduced clinical application.

MRI Contrast Agents Relaxivity Gadolinium

Non-Inferior CNS Lesion Visualization

In the pivotal Phase III PICTURE trial, gadopiclenol administered at half the standard dose (0.05 mmol/kg) was demonstrated to be statistically non-inferior to gadobutrol administered at the full dose (0.1 mmol/kg) for the visualization of CNS lesions [1]. The non-inferiority was established across all three primary lesion visualization parameters (border delineation, internal morphology, and contrast enhancement) for all three blinded readers, with a lower limit of the 95% confidence interval of the difference ≥ −0.06, which was well above the pre-specified non-inferiority margin of −0.35 (P < 0.0001) [1]. Additionally, enhancement percentage and lesion-to-background ratio were significantly higher for gadopiclenol (P < 0.0001) [1].

CNS Imaging Clinical Trial Dose Reduction

Reduced Long-Term Gadolinium Body Exposure

In a 5-month longitudinal study in healthy rats comparing human equivalent doses, the overall gadolinium (Gd) exposure, as measured by area under the curve (AUC) of Gd concentration in multiple tissues, was 25% lower with gadopiclenol (administered at 0.3 mmol/kg, representing its half-dose human equivalent) compared to gadoterate (0.6 mmol/kg) and 40% lower compared to gadobutrol (0.6 mmol/kg) [1]. This reduction was observed across plasma, CNS structures, peripheral nervous system, spleen, skin, liver, and kidney, although Gd exposure in the mineral part of the femur was higher or equivalent for gadopiclenol [1].

Gadolinium Retention Safety Toxicology

Pulmonary MRA Signal Enhancement

A retrospective study comparing pulmonary MR angiography (MRA) protocols found that gadopiclenol at 0.05 mmol/kg (half-dose) provided a higher first-pass pulmonary arterial phase signal enhancement (20.0-fold ± 5.6-fold relative to precontrast) compared to gadobenate dimeglumine at its full 0.1 mmol/kg dose (17.8-fold ± 5.8-fold relative enhancement; P = 0.015) [1]. Subjective image quality ratings for intravascular contrast, peripheral vessel depiction, and diagnostic confidence showed no significant difference between the two protocols, with substantial interrater reliability (Cohen κ = 0.73, 0.65, and 0.74, respectively; all P < 0.001) [1].

Magnetic Resonance Angiography Pulmonary Imaging Dose Reduction

Gadopiclenol: Optimal Clinical Use Cases


Dose-Minimized High-Throughput MRI

In high-volume clinical radiology departments, gadopiclenol's ability to deliver non-inferior lesion visualization in CNS and body MRI at 0.05 mmol/kg, as established by Phase III trials against gadobutrol [1], directly supports institutional goals of reducing patient gadolinium exposure. This is particularly relevant for patients requiring serial contrast-enhanced MRI for monitoring chronic conditions (e.g., multiple sclerosis, brain metastases), where cumulative gadolinium dose is a recognized safety consideration. The reduced dose also offers potential operational efficiencies in contrast media inventory and waste management.

Pulmonary and Body MRA

For dynamic, time-resolved MR angiography, the high relaxivity of gadopiclenol enables robust arterial phase enhancement even with the reduced 0.05 mmol/kg dose. Clinical evidence demonstrates that this half-dose regimen provides superior first-pass pulmonary arterial enhancement compared to full-dose gadobenate dimeglumine [2]. This makes gadopiclenol a preferred agent for pulmonary MRA protocols, where achieving high contrast-to-noise ratio in a short acquisition window is technically challenging and where avoiding ionizing radiation is a primary benefit of MRA over CT angiography.

Pediatric and Vulnerable Population Imaging

Gadopiclenol is approved for use in children aged 2 years and older. The demonstrated 25-40% reduction in long-term (5-month) overall body gadolinium exposure in preclinical models compared to standard macrocyclic GBCAs at human equivalent doses [3] provides a strong scientific rationale for its selection in pediatric and other vulnerable patient populations. The ability to achieve diagnostic image quality with half the standard gadolinium dose aligns with the precautionary principle in these groups where long-term effects of gadolinium retention are of heightened concern.

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